N-{8-azabicyclo[3.2.1]octan-3-yl}-2-nitrobenzene-1-sulfonamide
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Overview
Description
N-{8-azabicyclo[3.2.1]octan-3-yl}-2-nitrobenzene-1-sulfonamide is a complex organic compound that features a bicyclic structure with a nitrogen atom. This compound is part of the broader class of azabicyclo compounds, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of N-{8-azabicyclo[3.2.1]octan-3-yl}-2-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from simpler precursors. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often includes the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic scaffold in a stereocontrolled manner . Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
N-{8-azabicyclo[3.2.1]octan-3-yl}-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Conditions vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-{8-azabicyclo[3.2.1]octan-3-yl}-2-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{8-azabicyclo[3.2.1]octan-3-yl}-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
N-{8-azabicyclo[3.2.1]octan-3-yl}-2-nitrobenzene-1-sulfonamide can be compared to other azabicyclo compounds, such as:
8-Azabicyclo[3.2.1]octan-3-ol: This compound shares a similar bicyclic structure but differs in its functional groups.
8-Azabicyclo[3.2.1]octan-3-yl acetate: Another similar compound with an acetate group instead of a sulfonamide.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H17N3O4S |
---|---|
Molecular Weight |
311.36 g/mol |
IUPAC Name |
N-(8-azabicyclo[3.2.1]octan-3-yl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H17N3O4S/c17-16(18)12-3-1-2-4-13(12)21(19,20)15-11-7-9-5-6-10(8-11)14-9/h1-4,9-11,14-15H,5-8H2 |
InChI Key |
OCGCSUPLYRXXDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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